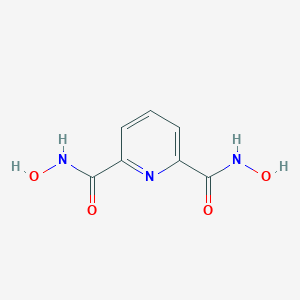

2,6-Pyridinedicarbohydroxamic acid

説明

2,6-Pyridinedicarbohydroxamic acid is a chemical compound with the molecular formula C7H7N3O4 . It has a molecular weight of 197.15 g/mol . It is used in various research and industrial applications .

Synthesis Analysis

The synthesis of 2,6-Pyridinedicarbohydroxamic acid and its derivatives has been reported in several studies . For instance, it has been introduced into the main chains of linear and crosslinked polyurethanes . These materials were synthesized using the same soft block (Terathane 1400) and different hard blocks via a two-step polymerization method .Molecular Structure Analysis

The molecular structure of 2,6-Pyridinedicarbohydroxamic acid has been characterized through fewer specific intermolecular hydrogen bonds between the pyridine units, urethane, and amide groups . This is due to the fact that the 2,6-pyridinedicarbohydroxamic acid units are likely to adopt syn–syn conformations when in a solid state .Chemical Reactions Analysis

The chemical reactions involving 2,6-Pyridinedicarbohydroxamic acid have been studied in the context of its integration with other compounds . For example, four metal complexes of 2,6-pyridinedicarbohydroxamic acid (AgPDC, CdPDC, CuPDC, and ZnPDC) were integrated with polypyrrole (PPY) to create four new composites .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Pyridinedicarbohydroxamic acid include a melting point of 217 °C . Its density is predicted to be 1.572±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 7.34±0.41 .科学的研究の応用

Coordination Chemistry and Material Science

2,6-Pyridinedicarbohydroxamic acid is prominently featured in coordination chemistry, particularly in the synthesis of novel coordination polymers. For instance, it has been utilized in the synthesis of a new coordination polymer of lead(II), showcasing interesting structural properties (Rafizadeh, Amani, & Neumüller, 2006). Additionally, the acid plays a crucial role in the development of diorganotin(IV) complexes, revealing intricate molecular structures and coordination geometries (Azadmeher, Amini, Hadipour, Khavasi, Fun, & Chen, 2008).

Fluorescence and Sensing Applications

The compound is also significant in fluorescence studies and sensing applications. It enhances uranium fluorescence in aqueous mediums, providing a valuable analytical tool for uranium determination at trace levels (Maji & Viswanathan, 2009). Moreover, it has been used as a sensitizer in enzyme-amplified lanthanide luminescence (EALL) for bioassays, demonstrating high sensitivity and selectivity in detecting esterases and xanthine oxidase (Steinkamp & Karst, 2004).

Catalysis and Organic Synthesis

In the realm of catalysis and organic synthesis, 2,6-pyridinedicarbohydroxamic acid has been identified as an effective organocatalyst. It has been employed in the synthesis of 1,5-benzodiazepine derivatives, showcasing its importance in facilitating regioselective bond formation in various substrates (Lal, Basha, Sarkar, & Khan, 2013). Additionally, its derivatives are involved in catalytic aerobic oxidation processes, further emphasizing its versatility in chemical transformations (Zhang, Khaskin, Anderson, Zavalij, & Vedernikov, 2008).

Biomedical Applications

The ligand properties of 2,6-pyridinedicarbohydroxamic acid are leveraged in the synthesis of complexes with various metallic elements, showing potential in biomedical applications such as insulin mimetics, bioimaging agents, antimicrobial, and anticancer agents (Celestine, Bullock, Boodram, Rambaran, & Holder, 2015).

Safety and Hazards

特性

IUPAC Name |

2-N,6-N-dihydroxypyridine-2,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c11-6(9-13)4-2-1-3-5(8-4)7(12)10-14/h1-3,13-14H,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPQCXXTPTUPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)NO)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166099 | |

| Record name | 2,6-Pyridinedicarbohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Pyridinedicarbohydroxamic acid | |

CAS RN |

15658-59-0 | |

| Record name | 2,6-Pyridinedicarbohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015658590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Pyridinedicarbohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

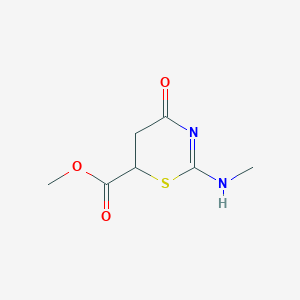

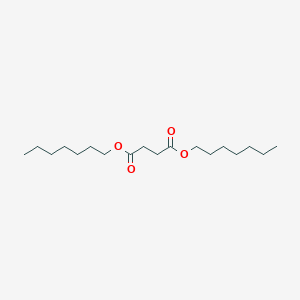

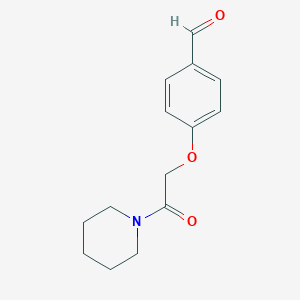

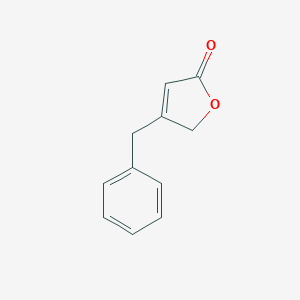

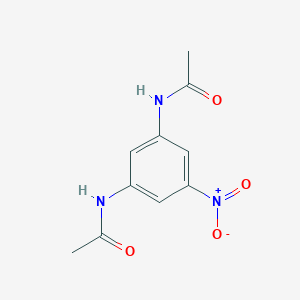

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

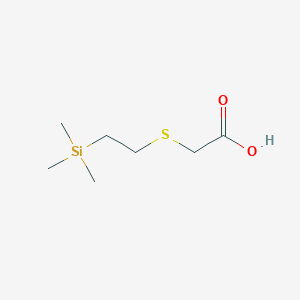

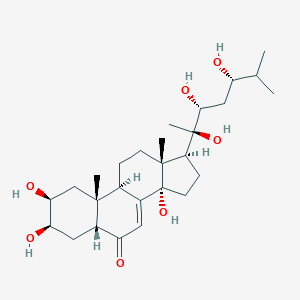

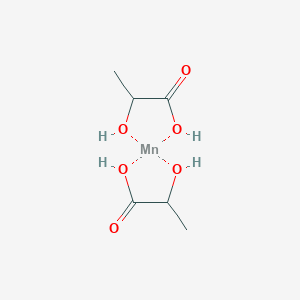

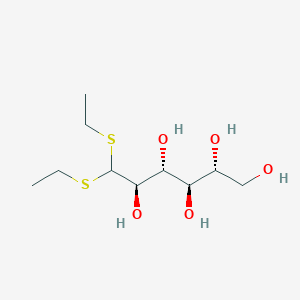

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)